Sodium 2-bromoethanesulfonate
Overview
Description
Sodium 2-bromoethanesulfonate is a compound that has been studied for its potential in various chemical syntheses. It is a versatile reagent that can be used to create a wide range of heterocyclic compounds, which are of significant interest in pharmaceutical chemistry due to their biological activities. The compound has been utilized in the synthesis of 6- and 7-membered 1,4-heterocyclic compounds, such as morpholines and benzoxazepines, by reacting with 1,2-/1,3-aminoalcohols . Additionally, it has been used to synthesize sodium-2-(N-hexadecyl) amino ethyl sulfonate, a compound with potential application properties .
Synthesis Analysis
The synthesis of sodium 2-bromoethanesulfonate derivatives has been explored in several studies. For instance, sodium-2-(N-hexadecyl) amino ethyl sulfonate was synthesized from hexadecyl amine and sodium 2-bromoethyl sulfonate under optimized conditions, achieving a high yield and purity . The synthesis of 2-(2-Aminoethanesulfonic sodium salts)-4,6-dichloro-1,3,5-triazine from cyanuric chloride and taurine also demonstrates the reactivity of sodium 2-bromoethanesulfonate derivatives in nucleophilic substitution reactions .
Molecular Structure Analysis
The molecular structure of bromoethyl sulfonium salts, closely related to sodium 2-bromoethanesulfonate, has been analyzed using experimental and theoretical charge density studies. These studies have provided insights into the stereochemistry and electron density topology of the sulfonium group, which is crucial for understanding the reactivity of these molecules .
Chemical Reactions Analysis
Sodium 2-bromoethanesulfonate and its derivatives participate in a variety of chemical reactions. For example, bromoethyl sulfonium salts have been used as annulation agents to form heterocyclic compounds with good-to-excellent yields . The reactivity of 2-bromoethanesulfonyl bromide, a related compound, with tricyclic compounds has been studied, revealing a radical mechanism for the addition reactions and subsequent transformations to vinyl sulfones .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium 2-bromoethanesulfonate derivatives are influenced by their molecular structure. The charge density analysis of bromoethyl sulfonium salts has shown that the hydrogen atoms on the carbon atom bound to sulfur are more acidic, which affects the molecule's reactivity . The water solubility of sodium 2-mercaptoethanesulfonate, another derivative, is enhanced due to its sulfonate group, which is beneficial for its potential use as a prodrug . The crystal structure of sodium 2-mercaptoethanesulfonate monohydrate has been determined, revealing a distorted octahedral coordination geometry around the sodium ion, which is important for understanding its solubility and reactivity .
Scientific Research Applications
Protein Modification
Sodium 2-bromoethanesulfonate is used for the alkylation of cysteine residues in proteins. This modification is performed under mild conditions, ensuring complete modification without side reactions. The resulting S-sulfoethylated proteins are comparable to other modified proteins in solubility properties and ion exchange chromatography behavior. Importantly, S-sulfoethylcysteine is stable during acid hydrolysis, making S-sulfoethylated peptides suitable for automatic Edman degradation, which is beneficial for protein sequencing due to reduced losses during extraction (Niketić, Thomsen, & Kristiansen, 1974).
Inhibition in Methanogenesis
Sodium 2-bromoethanesulfonate acts as an inhibitor of methanogenesis. It has been observed to inhibit the reductive dechlorination of chloroethenes in enrichment cultures in the absence of methanogenic archaea. This property has implications for understanding microbial activities in various environments, including the inhibition of methane production in microbial fuel cells (Loffler, Ritalahti, & Tiedje, 1997).
Selective Agent for Mutant Isolation
This compound has been used as a selective agent for isolating resistant mutants of Methanosarcina, a genus of methanogens. Exposure to sodium 2-bromoethanesulfonate has led to the development of cultures resistant to higher concentrations of the compound. This resistance is inheritable and specific, not conferring resistance to other halomethane compounds (Smith & Mah, 2005).
Impact on Environmental Microbiology
In environmental microbiology, sodium 2-bromoethanesulfonate has been shown to affect bacterial populations in certain cultures. For instance, long-term exposure altered the bacterial community structure in an anaerobic enrichment culture that reductively dechlorinated trichloroethene (TCE), demonstrating its influence on microbial community dynamics (Chiu & Lee, 2001).
Bioelectrochemical Systems
In bioelectrochemical systems, sodium 2-bromoethanesulfonate has been reported to degrade, particularly under aerobic conditions such as in microbial fuel cells. This degradation is linked to the release of bromide into the medium, providing insights into the chemical stability and interactions of sodium 2-bromoethanesulfonate in different microbial environments (Rago, Guerrero, Baeza, & Guisasola, 2015).
Fuel Cell Membranes
In the development of proton-conducting fuel cell membranes, polysulfones carrying pendant alkyl side-chains with terminal sulfonic acid units have been synthesized using sodium 2-bromoethanesulfonate. These modified polymers show high proton conductivity, essential for fuel cell applications (Karlsson & Jannasch, 2004).
Safety And Hazards
Sodium 2-bromoethanesulfonate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .
properties
IUPAC Name |
sodium;2-bromoethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BrO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFOAHXBHLWKNF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrNaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26978-65-4 (Parent) | |
Record name | Ethanesulfonic acid, 2-bromo-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004263529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4063379 | |
Record name | Ethanesulfonic acid, 2-bromo-, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-bromoethanesulfonate | |
CAS RN |
4263-52-9 | |
Record name | Ethanesulfonic acid, 2-bromo-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004263529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanesulfonic acid, 2-bromo-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanesulfonic acid, 2-bromo-, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2-bromoethanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.041 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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